2,3,4-Tribromobiphenyl
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Overview
Description
2,3,4-Tribromobiphenyl is a polybrominated biphenyl compound with the molecular formula C₁₂H₇Br₃. It is one of the many brominated biphenyls used primarily as a flame retardant. These compounds are known for their stability and resistance to degradation, making them persistent in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Tribromobiphenyl can be synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the 2, 3, and 4 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Tribromobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction Reactions: Reduction of this compound can lead to the formation of less brominated biphenyls or biphenyl itself.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products Formed:
Substitution: Products include hydroxylated biphenyls or other substituted biphenyls.
Oxidation: Products can range from brominated benzoic acids to quinones.
Reduction: Products include less brominated biphenyls or biphenyl.
Scientific Research Applications
2,3,4-Tribromobiphenyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.
Biology: Research focuses on its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studies investigate its impact on human health, particularly its role as an endocrine disruptor.
Industry: It is used in the production of flame retardants for plastics, textiles, and electronic devices.
Mechanism of Action
The mechanism of action of 2,3,4-Tribromobiphenyl involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor, leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in the induction of phase I and phase II detoxification enzymes, which metabolize and eliminate the compound from the body .
Comparison with Similar Compounds
- 2,4,5-Tribromobiphenyl
- 2,3’,5-Tribromobiphenyl
- 2,4,6-Tribromophenol
Comparison: 2,3,4-Tribromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to 2,4,5-Tribromobiphenyl, it has different substitution positions, leading to variations in its chemical behavior and environmental persistence. Similarly, 2,3’,5-Tribromobiphenyl and 2,4,6-Tribromophenol have distinct structural differences that affect their applications and toxicity profiles .
Properties
CAS No. |
855255-46-8 |
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Molecular Formula |
C12H7Br3 |
Molecular Weight |
390.90 g/mol |
IUPAC Name |
1,2,3-tribromo-4-phenylbenzene |
InChI |
InChI=1S/C12H7Br3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H |
InChI Key |
MKDZJIHLRSIZOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)Br)Br |
Origin of Product |
United States |
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